6-Methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine is an organic compound characterized by its unique structure, which includes a pyridine ring with a methyl group and an amine group. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activity.
Source: The compound can be synthesized through various chemical methods, and its structure has been studied in relation to its biological properties and potential applications in pharmaceuticals.
Classification: This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The synthesis of 6-Methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine typically involves several key steps:
The molecular formula for 6-Methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine is , with a molecular weight of approximately 188.23 g/mol.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 188.23 g/mol |
IUPAC Name | 6-Methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine |
InChI Key | Example: XYZ12345 |
Canonical SMILES | CC1=NC=C(C=C1)NCC2=NC=CN=C2 |
The structure features a pyridine ring substituted at both the 3 and 6 positions, which contributes to its chemical reactivity and biological activity .
6-Methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine participates in various chemical reactions typical for amines and pyridine derivatives:
The mechanism of action for 6-Methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine primarily involves its interaction with biological targets such as enzymes and receptors:
Additional analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are often employed to confirm the structure and purity of synthesized compounds .
6-Methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine has several scientific applications:
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5